1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of enaminones with hydrazines. The reaction is catalyzed by iodine in the presence of dimethyl sulfoxide (DMSO) and Selectfluor. The reaction proceeds through a cascade mechanism, resulting in the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives.
Scientific Research Applications
1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that similar compounds can fit into active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole: Another pyrazole derivative with similar structural features.
1,4-dimethylpyrrole: A related compound with a pyrrole ring instead of a pyrazole ring.
5-amino-1,3-dimethylpyrazole: A compound with an amino group at position 5 of the pyrazole ring.
Uniqueness
1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17ClN4 |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16N4.ClH/c1-9-8-15(3)13-11(9)12-7-10-5-4-6-14(10)2;/h4-6,8H,7H2,1-3H3,(H,12,13);1H |
InChI Key |
ZUZDALJAENDELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CN2C)C.Cl |
Origin of Product |
United States |
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